molecular formula C13H20N4O B12149606 N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide

N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide

Cat. No.: B12149606
M. Wt: 248.32 g/mol
InChI Key: NNJXIVXTRVHPJE-UHFFFAOYSA-N
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Description

N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide is an organic compound with the molecular formula C13H20N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide typically involves the reaction of 6-chloronicotinic acid with N-ethyl-4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-6-(4-methylpiperazin-1-yl)nicotinic acid, while reduction may produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it has been studied for its potential to inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-6-(4-methylpiperazin-1-yl)nicotinamide
  • N-ethyl-6-(4-piperazin-1-yl)nicotinamide
  • N-ethyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)benzamide

Uniqueness

N-ethyl-6-(4-methylpiperazin-1-yl)nicotinamide is unique due to its specific structural features, such as the presence of an ethyl group and a methylpiperazine ring. These structural elements contribute to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-ethyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H20N4O/c1-3-11-10(13(14)18)4-5-12(15-11)17-8-6-16(2)7-9-17/h4-5H,3,6-9H2,1-2H3,(H2,14,18)

InChI Key

NNJXIVXTRVHPJE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=N1)N2CCN(CC2)C)C(=O)N

Origin of Product

United States

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